ethyl 4-(4-{[(2Z)-4-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate
CAS No.: 533869-05-5
Cat. No.: VC11885589
Molecular Formula: C25H30N4O6S2
Molecular Weight: 546.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 533869-05-5 |
|---|---|
| Molecular Formula | C25H30N4O6S2 |
| Molecular Weight | 546.7 g/mol |
| IUPAC Name | ethyl 4-[4-[(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
| Standard InChI | InChI=1S/C25H30N4O6S2/c1-4-29-22-20(34-5-2)8-7-9-21(22)36-24(29)26-23(30)18-10-12-19(13-11-18)37(32,33)28-16-14-27(15-17-28)25(31)35-6-3/h7-13H,4-6,14-17H2,1-3H3 |
| Standard InChI Key | VQSRUYRSNRWJIT-UHFFFAOYSA-N |
| SMILES | CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC)OCC |
| Canonical SMILES | CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC)OCC |
Introduction
Structural Overview
The compound's name reveals several key structural features:
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Core Structure:
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The molecule contains a benzothiazole moiety, which is a bicyclic ring system incorporating sulfur and nitrogen atoms. Benzothiazoles are known for their bioactivity and are commonly found in pharmaceuticals.
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The ethyl and ethoxy substituents on the benzothiazole core add hydrophobic character.
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Substituents:
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A sulfonamide group (-SO₂NH-) is attached to a benzene ring, which is further linked to a piperazine ring via a carbamoyl linkage.
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Piperazine rings are frequently used in drug design due to their ability to enhance solubility and improve binding interactions with biological targets.
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Functional Groups:
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The molecule contains multiple functional groups, including esters (-COOEt), sulfonamides (-SO₂NH-), and carbamoyl (-CONH-) groups, which contribute to its chemical reactivity and potential biological activity.
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Synthesis Pathway
While specific synthesis details for this compound are unavailable, similar molecules can be synthesized using the following general steps:
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Formation of the Benzothiazole Core:
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Benzothiazoles are typically synthesized through cyclization reactions involving 2-aminothiophenol and carbonyl compounds (e.g., aldehydes or ketones).
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Introduction of the Sulfonamide Group:
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Sulfonamides are formed by reacting sulfonyl chlorides with amines. In this case, the benzene ring would be functionalized with a sulfonamide group.
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Piperazine Functionalization:
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Piperazine derivatives can be introduced via nucleophilic substitution or amidation reactions using piperazine as a nucleophile.
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Esterification:
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The ethyl ester group can be introduced by reacting carboxylic acids with ethanol in the presence of an acid catalyst.
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Potential Applications
Compounds with structures similar to ethyl 4-(4-{[(2Z)-4-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate have been studied for various applications:
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Pharmaceutical Development:
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Benzothiazoles exhibit antimicrobial, anticancer, and anti-inflammatory properties.
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Piperazine derivatives are often explored for central nervous system (CNS) activity, including as antipsychotics or antidepressants.
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Enzyme Inhibition:
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Sulfonamides are well-known inhibitors of carbonic anhydrase enzymes and have been used in diuretics and glaucoma treatments.
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Drug Delivery Systems:
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The ester group may facilitate prodrug strategies where the compound is metabolized into an active form in vivo.
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Analytical Characterization
To confirm the structure and purity of such compounds, the following techniques are typically employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Identifies hydrogen and carbon environments within the molecule. |
| Mass Spectrometry | Confirms molecular weight and fragmentation patterns. |
| IR Spectroscopy | Detects functional groups (e.g., C=O, S=O). |
| X-Ray Crystallography | Determines the precise 3D arrangement of atoms in crystalline forms. |
Comparative Analysis
Similar compounds studied in literature include:
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